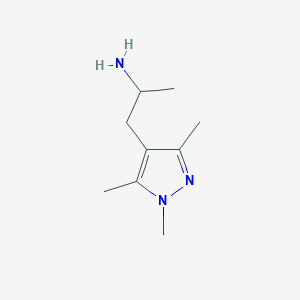

1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3,5-trimethylpyrazol-4-yl)propan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3/c1-6(10)5-9-7(2)11-12(4)8(9)3/h6H,5,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFETTYQSJILJEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn clarifies potential synthetic pathways. For 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine, two primary strategic disconnections are considered logical.

The most apparent disconnection is at the C-C bond between the pyrazole (B372694) ring and the propan-2-amine side chain. This leads to a functionalized pyrazole synthon (such as a 4-formyl or 4-acetyl pyrazole) and a propan-2-amine equivalent. This approach allows for the separate, parallel synthesis of the two key fragments, which can be coupled in a later step.

A second key disconnection involves breaking the bonds within the pyrazole ring itself. The classical approach to pyrazole synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. wikipedia.org This retrosynthetic step would break the pyrazole down into a suitably substituted 1,3-diketone and a hydrazine, providing a foundational strategy for constructing the core heterocyclic structure. These disconnections form the basis for the synthetic routes discussed below.

Development and Optimization of Synthetic Routes for this compound

The development of a synthetic route focuses on assembling the molecule from simple precursors in an efficient and controlled manner.

The construction of the substituted pyrazole ring is a critical phase of the synthesis. A common and versatile method is the Knorr-type pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. wikipedia.org To obtain the desired trimethyl-substituted pyrazole, one could start with 3-methylpentane-2,4-dione and methylhydrazine. The reaction typically proceeds by heating the reactants, often in a protic solvent like ethanol.

Functionalization of the pyrazole ring can occur during its construction or in subsequent steps. chim.it For instance, Vilsmeier-Haack type reactions can be used to introduce a formyl group at the 4-position of a pre-formed pyrazole, which serves as a handle for adding the side chain. mdpi.com Direct metalation followed by quenching with an electrophile is another powerful technique for functionalizing specific positions on the pyrazole ring. enamine.net

| Method | Precursors | Typical Conditions | Key Features |

| Knorr-type Synthesis | 1,3-Diketone + Hydrazine | Reflux in Ethanol or Acetic Acid | Forms the core pyrazole ring. wikipedia.orgnih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | Varies, can be metal-catalyzed | Offers alternative routes to substituted pyrazoles. chim.itnih.gov |

| Vilsmeier-Haack Formylation | Pyrazole + DMF/POCl₃ | 0°C to reflux | Introduces a C4-formyl group for side-chain attachment. mdpi.com |

| Direct Metalation | Pyrazole + Strong Base (e.g., n-BuLi) | Low temperature (-78°C) | Allows for regioselective functionalization. enamine.net |

This table presents common methods for pyrazole synthesis and functionalization.

The propan-2-amine side chain contains a stereocenter, making its stereoselective installation a key challenge. A common strategy to achieve this is through reductive amination. This involves reacting a pyrazol-4-yl-propan-2-one precursor with an ammonia (B1221849) source and a reducing agent. To control the stereochemistry, a chiral auxiliary or a chiral catalyst can be employed.

Alternatively, a chiral building block approach can be used. This would involve coupling the pre-formed pyrazole ring with a chiral, three-carbon unit that already contains the amine functionality, such as a derivative of alanine. Suzuki or other cross-coupling reactions are often employed for this purpose, linking a boronic acid-functionalized pyrazole with a suitable chiral electrophile. nih.gov

| Strategy | Description | Advantages | Challenges |

| Asymmetric Reductive Amination | Reaction of a ketone precursor with an amine source using a chiral catalyst or reagent. | Can provide high enantiomeric excess. | Requires development and optimization of the catalytic system. |

| Chiral Auxiliary | A chiral molecule is temporarily attached to guide the stereochemical outcome of a reaction, then removed. | Well-established and reliable methodology. | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Pool Synthesis | Starting with a readily available enantiopure starting material (e.g., an amino acid) that contains the desired stereocenter. | The stereocenter is pre-defined. | May require more complex synthetic routes to integrate with the pyrazole core. |

This table summarizes strategies for achieving stereoselectivity in the synthesis of the propan-2-amine side chain.

Maximizing yield and minimizing impurities are crucial for a practical synthetic route. One-pot or tandem reactions, where multiple transformations occur in the same reaction vessel, can significantly improve efficiency by reducing the number of workup and purification steps. For example, the formation of a pyrazoline intermediate followed by an in-situ oxidation to the aromatic pyrazole can streamline the synthesis. nih.gov

The use of heterogeneous catalysts, such as Amberlyst resins, can simplify purification, as the catalyst can be removed by simple filtration. researchgate.net This approach also allows for the catalyst to be recycled, reducing cost and waste. researchgate.net Careful control of reaction conditions, such as temperature, solvent, and reactant stoichiometry, is paramount for minimizing the formation of side products, including regioisomers which can be difficult to separate.

Synthesis of Deuterated and Isotopically Labeled Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. Deuterium (B1214612) (D or ²H) is a common isotope used for this purpose. The synthesis of deuterated this compound can be achieved by several methods.

One approach is to use deuterated starting materials. For instance, employing a deuterated reducing agent like sodium borodeuteride (NaBD₄) during a reductive amination step would introduce a deuterium atom at a specific position on the side chain. Another strategy involves H-D exchange, where protons on the molecule are swapped for deuterium atoms. nih.gov Protons alpha to a carbonyl group or acidic protons on the pyrazole N-H can be exchanged by treatment with a deuterium source like deuterated water (D₂O) under acidic or basic conditions. nih.govresearchgate.net

A recently developed method for synthesizing deuterated triacylglycerides using 1,1'-carbonyldiimidazole (B1668759) (CDI) activated fatty acids could potentially be adapted for labeling purposes, highlighting modern approaches to isotopic incorporation. fz-juelich.de This method provides high yields and purity without complex purification, which is particularly beneficial when working with expensive isotopically labeled materials. fz-juelich.de

Exploration of Green Chemistry Principles in the Synthesis Pathway

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Several green principles can be applied to the synthesis of this compound.

One key area is the use of alternative energy sources. Microwave (MW) irradiation has been shown to dramatically reduce reaction times for pyrazole synthesis, often from hours to minutes, while also improving yields. mdpi.com Similarly, ultrasonic irradiation is another energy-efficient method that can accelerate reactions. researchgate.net

| Green Chemistry Principle | Application in Pyrazole Synthesis | Benefit |

| Alternative Energy Sources | Microwave or ultrasonic irradiation. researchgate.netmdpi.com | Reduced reaction times, lower energy consumption. |

| Safer Solvents | Use of water, ethanol, or solvent-free conditions. researchgate.nettandfonline.com | Reduced environmental impact and worker exposure to hazardous materials. |

| Catalysis | Use of recyclable heterogeneous catalysts (e.g., Amberlyst resin). researchgate.net | Simplified purification, reduced waste, catalyst can be reused. |

| Atom Economy | One-pot, multicomponent reactions. nih.gov | Fewer synthetic steps, less waste, higher overall efficiency. |

This table illustrates the application of green chemistry principles to the synthesis of pyrazole derivatives.

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. For 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine, derivatization strategies can be systematically applied to explore the chemical space around the core scaffold. These strategies typically focus on modifying the propan-2-amine side chain and the substituents on the pyrazole ring. The goal is to generate a library of analogs for biological screening, which helps in identifying the key structural features required for a desired activity, such as anticancer, anti-inflammatory, or antimicrobial effects. mdpi.comresearchgate.netnih.gov

Modification of the Propan-2-amine Side Chain:

The primary amine is a prime target for derivatization due to its reactivity and its potential to form key interactions (e.g., hydrogen bonds, ionic bonds) with biological targets.

N-Acylation: A common strategy involves the formation of a series of amides by reacting the parent amine with various acyl chlorides (R-COCl) or carboxylic acids. By varying the 'R' group (e.g., from small alkyl chains to bulky aromatic or heterocyclic systems), researchers can probe the steric and electronic requirements of the binding site. For example, introducing aromatic rings can lead to beneficial π-π stacking interactions.

N-Sulfonylation: The synthesis of sulfonamides via reaction with sulfonyl chlorides (R-SO₂Cl) introduces a tetrahedral geometry at the nitrogen atom and strong hydrogen bond accepting groups (the sulfonyl oxygens). This modification can significantly alter the binding mode and physicochemical properties of the parent compound. nih.gov

N-Alkylation: Introducing one or two alkyl groups to the amine nitrogen produces secondary or tertiary amines. This modification impacts the amine's basicity (pKa), hydrogen bonding capacity, and lipophilicity, which are critical parameters for biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.

The following table illustrates a hypothetical SAR study based on N-acylation and N-sulfonylation of the parent amine, with activity measured against a generic protein kinase.

| Compound | Modification (R-group) | Modification Type | Kinase Inhibition IC₅₀ (nM) |

|---|---|---|---|

| 1 (Parent) | -H | Primary Amine | 5200 |

| 2a | -COCH₃ | Amide | 1500 |

| 2b | -COPh | Amide | 450 |

| 2c | -CO(4-Cl-Ph) | Amide | 120 |

| 2d | -CO(4-MeO-Ph) | Amide | 380 |

| 3a | -SO₂CH₃ | Sulfonamide | 980 |

| 3b | -SO₂Ph | Sulfonamide | 250 |

| 3c | -SO₂(4-Me-Ph) | Sulfonamide | 180 |

Modification of the Pyrazole Ring:

N1-Position: The methyl group at the N1 position can be replaced with larger alkyl groups (e.g., ethyl, isopropyl) or aryl groups. This can reorient the C4 side chain and influence how the molecule fits into a binding pocket.

C3 and C5-Positions: The methyl groups at the C3 and C5 positions contribute to the lipophilicity and steric profile of the molecule. Replacing them with other groups, such as hydrogen, larger alkyl groups, or (substituted) phenyl rings, is a key strategy in SAR exploration. Studies on pyrazole derivatives have shown that substituents at these positions are crucial for potency and selectivity. nih.gov For instance, replacing methyl groups with trifluoromethyl (CF₃) groups can enhance metabolic stability and binding affinity.

The table below presents a hypothetical SAR study based on modifications to the pyrazole ring.

| Compound | R¹ (at N1) | R³ (at C3) | R⁵ (at C5) | Kinase Inhibition IC₅₀ (nM) |

|---|---|---|---|---|

| 1 (Parent) | -CH₃ | -CH₃ | -CH₃ | 5200 |

| 4a | -CH₂CH₃ | -CH₃ | -CH₃ | 4800 |

| 4b | -Ph | -CH₃ | -CH₃ | 6500 |

| 5a | -CH₃ | -H | -CH₃ | 7300 |

| 5b | -CH₃ | -Ph | -CH₃ | 2100 |

| 5c | -CH₃ | -CH₃ | -Ph | 1850 |

| 5d | -CH₃ | -CF₃ | -CH₃ | 950 |

These systematic derivatization strategies allow for a thorough exploration of the SAR, providing valuable insights for designing more potent and selective analogs for specific biological targets.

Advanced Spectroscopic and Structural Elucidation of 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine in solution. Both one-dimensional (¹H and ¹³C NMR) and multi-dimensional NMR techniques are employed to unambiguously assign all proton and carbon signals and to elucidate the compound's conformation and configuration.

¹H NMR spectroscopy of related pyrazole (B372694) derivatives typically shows distinct signals for the aromatic protons of the pyrazole ring and the aliphatic protons of the side chain. mdpi.comresearchgate.net For this compound, the protons of the three methyl groups on the pyrazole ring would be expected to appear as sharp singlets, while the protons of the propan-2-amine side chain would exhibit more complex splitting patterns due to spin-spin coupling. docbrown.info The chemical shifts of these protons provide valuable information about their electronic environment.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. mdpi.com The chemical shifts of the carbon atoms in the pyrazole ring are characteristic of their aromatic nature, while the aliphatic carbons of the side chain resonate at higher fields.

A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, based on typical chemical shift values for similar structures.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazole-CH | ~7.5 (s, 1H) | ~130 |

| Pyrazole-C-CH₃ | - | ~140 |

| Pyrazloe-N-CH₃ | ~3.8 (s, 3H) | ~35 |

| Pyrazole-C-CH₃ | ~2.2 (s, 3H) | ~12 |

| Pyrazole-C-CH₃ | ~2.1 (s, 3H) | ~10 |

| CH₂ | ~2.7 (d, 2H) | ~45 |

| CH | ~3.2 (m, 1H) | ~50 |

| CH₃ (propanamine) | ~1.1 (d, 3H) | ~20 |

| NH₂ | ~1.5 (br s, 2H) | - |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To overcome the limitations of one-dimensional NMR, multi-dimensional techniques such as COSY, HSQC, and HMBC are employed for a complete structural assignment. oxinst.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For this compound, COSY would show correlations between the CH₂ and CH protons of the propan-2-amine side chain, as well as between the CH and the terminal CH₃ group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the ¹³C signals corresponding to each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting the different fragments of the molecule, for instance, by showing correlations between the CH₂ protons of the side chain and the carbons of the pyrazole ring.

Dynamic NMR for Conformational Dynamics

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the conformational dynamics of molecules. For this compound, DNMR could be used to investigate the rotational barriers around the single bonds, such as the bond connecting the pyrazole ring to the propan-2-amine side chain. By monitoring changes in the NMR line shapes at different temperatures, it is possible to determine the energy barriers for these conformational changes. iu.edu.sa

Detailed Mass Spectrometric (MS) Fragmentation Analysis and High-Resolution Mass Spectrometry

Mass spectrometry (MS) provides valuable information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. mdpi.comacs.orgnih.govresearchgate.netresearchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, from which the elemental composition can be derived. rsc.orgmdpi.com

Elucidation of Specific Fragmentation Pathways and Mechanistic Interpretations

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. The fragmentation of pyrazole derivatives often involves cleavage of the pyrazole ring and the substituents. researchgate.net For the target molecule, characteristic fragmentation pathways would include:

Loss of the propan-2-amine side chain: This would lead to a fragment corresponding to the trimethylpyrazole cation.

Cleavage within the side chain: Fragmentation of the C-C bonds in the propan-2-amine moiety would result in smaller fragment ions.

Ring cleavage: The pyrazole ring itself can undergo fragmentation, leading to characteristic nitrogen-containing ions.

A plausible fragmentation pattern is outlined in the table below:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 181 | [C₁₀H₁₉N₃]⁺ | Molecular Ion |

| 166 | [C₉H₁₆N₃]⁺ | Loss of CH₃ |

| 124 | [C₇H₁₀N₂]⁺ | Cleavage of the propan-2-amine side chain |

| 57 | [C₃H₇N]⁺ | Propan-2-amine cation |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) is a powerful technique for confirming the structure of a compound by analyzing the fragmentation of a selected precursor ion. researchgate.netd-nb.infomdpi.comresearchgate.net In an MS/MS experiment on this compound, the molecular ion (m/z 181) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions would then be analyzed, providing further evidence for the proposed structure and fragmentation pathways.

X-ray Crystallographic Analysis of this compound and its Co-Crystals

The provided search results contain information on analogous but structurally distinct compounds such as "1-(3,5-Dimethyl-1H-pyrazol-1-yl)propan-2-amine" and "1,3,5-trimethyl-1H-pyrazol-4-amine." While these compounds share some structural similarities, the precise arrangement and nature of their solid-state conformations, intermolecular interactions, and spectroscopic properties would be unique and not directly transferable to the requested compound.

Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline for "this compound" based on the available information. To fulfill the user's request, specific research on "1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine" is necessary.

Computational Chemistry and Chemoinformatics in the Study of 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's intrinsic properties. These methods solve approximations of the Schrödinger equation to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net A critical first step in any computational analysis is geometry optimization, which locates the minimum energy conformation of the molecule. For 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine, this would be performed using a functional, such as Becke’s three-parameter Lee-Yang-Parr (B3LYP), combined with a suitable basis set like 6-311++G(d,p). nih.govresearcher.life This process computationally determines the most stable three-dimensional arrangement of the atoms.

The optimization yields key energetic and geometric parameters. The final optimized geometry is characterized by a specific total energy, from which thermodynamic properties like enthalpy and Gibbs free energy can be calculated. nih.gov The resulting structural parameters, including bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecular architecture. These theoretical values can be compared with experimental data from techniques like X-ray crystallography for validation, if available for similar structures. nih.gov

Table 1: Illustrative Geometric and Energetic Parameters from DFT Optimization This table represents the type of data obtained from a DFT geometry optimization for this compound. Actual values would require a specific calculation.

| Parameter Type | Example | Description |

| Energetics | ||

| Total Energy | -X.XXXX au | The total electronic energy of the optimized molecule in atomic units. |

| Dipole Moment | Y.YY Debye | A measure of the molecule's overall polarity. |

| Geometric Parameters | ||

| Bond Length | C2-N1 = Z.ZZZ Å | The distance between the carbon atom of the propyl chain and the pyrazole (B372694) nitrogen. |

| Bond Angle | C2-C3-N4 = W.WW° | The angle formed by three connected atoms within the molecule. |

| Dihedral Angle | C1-C2-C3-N4 = V.VV° | The torsional angle describing the rotation around the C2-C3 bond. |

Once the molecular geometry is optimized, DFT can be employed to predict various spectroscopic properties. These theoretical spectra are invaluable for interpreting experimental data and confirming the compound's structure.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated shifts provide a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of signals to specific atoms within the molecule.

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results include the absorption wavelength (λmax), excitation energy, and oscillator strength, which corresponds to the intensity of the absorption band. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound This table illustrates the typical output from spectroscopic prediction calculations. Values are hypothetical.

| Parameter | Predicted Value |

| ¹H NMR | |

| H on C2 (propyl) | 3.15 ppm |

| H on NH₂ | 1.80 ppm |

| ¹³C NMR | |

| C2 (propyl) | 55.4 ppm |

| C4 (pyrazole) | 118.2 ppm |

| UV-Vis (TD-DFT) | |

| λmax | 265 nm |

| Excitation Energy | 4.68 eV |

| Oscillator Strength | 0.12 |

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). amazonaws.com This method is crucial for identifying potential biological targets for this compound and understanding its mechanism of action at a molecular level. Given that pyrazole derivatives are known to interact with various biological targets, such as protein kinases and carbonic anhydrases, docking simulations can screen the compound against a panel of such proteins. nih.govnih.gov

The docking process involves placing the ligand in the binding site of a protein and sampling numerous possible conformations and orientations. A scoring function then estimates the binding affinity for each pose, typically expressed in kcal/mol. nih.gov The pose with the lowest binding energy is generally considered the most probable binding mode.

Analysis of this top-ranked pose reveals key intermolecular interactions, or "hotspots," that stabilize the ligand-protein complex. These interactions can include:

Hydrogen Bonds: Formed between the amine group of the ligand and polar residues in the protein's active site.

Hydrophobic Interactions: Involving the methyl groups and the pyrazole ring with nonpolar residues.

Pi-Stacking: Potential interactions between the aromatic pyrazole ring and aromatic residues like phenylalanine or tyrosine.

A successful binding event relies on high complementarity between the ligand and the receptor's binding pocket in terms of both shape and chemical properties. Docking simulations allow for a visual and quantitative assessment of this fit. A high degree of complementarity, reflected in a favorable docking score and numerous stabilizing interactions, suggests the protein is a plausible biological target.

Furthermore, by docking this compound against multiple related proteins (e.g., different kinase subtypes), researchers can computationally assess its selectivity. A significantly better docking score for one protein over others suggests the compound may act as a selective inhibitor or modulator.

Table 3: Example Molecular Docking Results against a Putative Protein Kinase Target This table is a hypothetical representation of docking results.

| Parameter | Value/Description |

| Binding Affinity | -8.5 kcal/mol |

| Predicted Ki | 450 nM |

| Key Interacting Residues | Glu120 (H-bond), Val88 (hydrophobic), Phe175 (π-π stacking) |

| Ligand-Receptor Complementarity | High shape and electrostatic complementarity with the ATP-binding pocket. |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of the binding event, Molecular Dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. nih.gov An MD simulation of the ligand-protein complex, obtained from docking, is essential for assessing its stability and confirming the persistence of key interactions. researchgate.net

The simulation involves solving Newton's equations of motion for every atom in the system over a set period, typically nanoseconds to microseconds. The resulting trajectory provides detailed information on the flexibility of the protein, the movement of the ligand within the binding site, and the stability of the interactions identified in docking. researchgate.netrjpbr.com

A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand's atomic positions relative to its initial docked pose. A low and stable RMSD value over the course of the simulation indicates that the ligand remains securely bound in its predicted orientation. Conversely, a large and fluctuating RMSD might suggest an unstable binding mode. researchgate.net These simulations provide a more realistic and rigorous validation of the docking predictions. researchgate.net

Conformational Flexibility and Dynamic Behavior within Binding Sites

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and its ability to adopt specific conformations that are complementary to a biological target's binding site. This compound possesses several rotatable bonds, granting it significant conformational flexibility. This flexibility is crucial as it allows the molecule to adapt its shape to fit optimally within a binding pocket, a concept known as "induced fit".

Computational techniques such as molecular dynamics (MD) simulations are employed to explore the conformational landscape of this compound. MD simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior. By simulating the ligand both in a solvent and within the confines of a receptor binding site, researchers can observe how interactions with amino acid residues influence its preferred conformations. For instance, the propan-2-amine side chain can adopt various orientations, and the trimethyl-pyrazole ring can also rotate, which can be critical for establishing key interactions like hydrogen bonds or hydrophobic contacts. Studies on structurally related compounds, such as bis[1,4,7-triazacyclonon-1-yl]propan-2-ol, have demonstrated how the flexibility of a propanol (B110389) linker allows the ligand to coordinate with one or two metal centers, showcasing the significant impact of conformational adaptability on molecular interactions. rsc.org

Free Energy Calculations for Binding Affinity Prediction

A central goal in computational drug design is the accurate prediction of the binding affinity between a ligand and its target protein. Binding free energy calculations provide a quantitative measure of this affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). These calculations are computationally intensive but offer invaluable information for prioritizing compounds in a drug discovery campaign.

Several methods are used to calculate binding free energies, including endpoint methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and more rigorous alchemical free energy methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI).

MM/GBSA: This method combines the molecular mechanics energies of the system with a continuum solvation model to estimate the free energy of binding. It is computationally less expensive than alchemical methods and is often used for rescoring docking poses or ranking a series of analogs. semanticscholar.org

Alchemical Free Energy Calculations: These methods involve a non-physical "alchemical" transformation where the ligand is gradually "disappeared" from its bound state and from the solvent. The free energy change associated with these transformations allows for the calculation of the absolute binding free energy. mdpi.comescholarship.org These calculations are highly accurate but require significant computational resources. mdpi.com Recent advancements have shown that these methods can achieve high accuracy for pharmaceutically relevant targets. escholarship.org

For a flexible molecule like this compound, accurate prediction of binding free energy can be challenging. mdpi.com The proper sampling of all relevant conformational states of both the ligand and the protein is critical for obtaining reliable results. mdpi.com Despite the challenges, these calculations can provide a detailed understanding of the energetic contributions of different parts of the molecule to the binding event, guiding the design of more potent analogs.

| Method | Description | Computational Cost | Typical Application |

| MM/GBSA | Combines molecular mechanics energies with a continuum solvent model. | Moderate | Ranking of compounds, rescoring docking poses. |

| FEP/TI | Calculates free energy difference by alchemically transforming the ligand. | High | Accurate prediction of absolute or relative binding affinities. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features (descriptors) that are critical for activity, QSAR models can predict the activity of novel, untested compounds.

Development of Predictive Models for Biological Activity Based on Analogs

To develop a QSAR model for analogs of this compound, a dataset of structurally similar compounds with experimentally determined biological activities is required. The process typically involves:

Data Collection: Gathering a series of pyrazole analogs with measured activities against a specific biological target.

Descriptor Calculation: For each molecule, a wide range of numerical descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric or electrostatic fields).

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is created that correlates the descriptors with the biological activity.

Validation: The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training.

Studies on pyrazole analogs have successfully employed 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models for various biological activities, including anticancer and enzyme inhibition. nih.govnih.govresearchgate.netnih.gov These models have demonstrated high predictive accuracy, confirming their utility in designing new, more potent compounds. researchgate.netnih.gov

Identification of Key Structural Descriptors Influencing Activity

A significant advantage of QSAR is its ability to identify the key molecular features that govern biological activity. For pyrazole-containing compounds, QSAR studies have often highlighted the importance of:

Steric Descriptors: The size and shape of substituents on the pyrazole ring and side chains can influence how well the molecule fits into a binding pocket. CoMFA contour maps often reveal regions where bulky groups are favored or disfavored. nih.govnih.gov

Electrostatic Descriptors: The distribution of charge within the molecule is critical for forming hydrogen bonds and electrostatic interactions with the target. The nitrogen atoms of the pyrazole ring, for example, can act as hydrogen bond acceptors.

Hydrophobic Descriptors: Hydrophobic interactions are a major driving force for ligand binding. The trimethyl groups on the pyrazole ring of the title compound would contribute significantly to hydrophobic interactions.

Hydrogen Bond Donors and Acceptors: The amine group in the propan-2-amine side chain is a key hydrogen bond donor, a feature often found to be crucial for the activity of related compounds.

By analyzing the QSAR model, chemists can understand which modifications to the structure of this compound are likely to enhance its biological activity.

| Descriptor Type | Influence on Activity | Example Feature |

| Steric | Affects the fit of the molecule in the binding site. | Size of substituents on the pyrazole ring. |

| Electrostatic | Governs hydrogen bonding and polar interactions. | Partial charges on pyrazole nitrogen atoms. |

| Hydrophobic | Contributes to binding affinity through the hydrophobic effect. | Methyl groups on the pyrazole ring. |

| H-Bond Donor/Acceptor | Forms specific directional interactions with the target. | Amine group in the side chain. |

Pharmacophore Modeling and Virtual Screening for Novel Binding Partners

Pharmacophore modeling is another powerful chemoinformatic tool used to identify novel molecules with the potential to bind to a specific target. A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to be recognized by a biological target.

The development of a pharmacophore model for a target that binds this compound would involve identifying its key interaction features. Based on its structure, a hypothetical pharmacophore might include:

A hydrogen bond donor feature from the amine group.

One or more hydrophobic features corresponding to the methyl groups.

A hydrogen bond acceptor feature from the pyrazole nitrogen atoms.

An aromatic/hydrophobic feature for the pyrazole ring itself.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.govscispace.complos.orgmdpi.com This allows for the rapid identification of diverse molecules that match the pharmacophore and are therefore likely to bind to the same target. nih.govscispace.complos.orgmdpi.com Studies on pyrazole-containing compounds have successfully used this approach to discover new inhibitors for enzymes like phosphodiesterases. nih.gov In such studies, a five-point pharmacophore model consisting of a hydrogen bond acceptor, two aromatic rings, and two hydrophobic groups was found to be crucial for inhibitory activity. nih.gov The identified hits from virtual screening can then be acquired or synthesized for experimental testing, significantly streamlining the process of finding new lead compounds.

Biological and Pharmacological Investigations of 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine Pre Clinical, Non Human Focus

Target Receptor Binding Affinity and Selectivity Profiling

Specific quantitative data on the binding affinity and selectivity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine at various receptors and transporters are not available in the current body of scientific literature. Research on analogous compounds containing the pyrazole (B372694) scaffold suggests that this chemical class can interact with a wide range of biological targets. However, direct extrapolation of these activities to the specific trimethyl-substituted propanamine derivative is not scientifically valid without empirical data.

Monoamine Receptors (e.g., Adrenergic, Serotonergic, Dopaminergic)

There is no specific information detailing the binding profile of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine at adrenergic, serotonergic, or dopaminergic receptors. The interaction of various monoamines and their receptors is a complex system, and while some pyrazole derivatives have been explored for their effects on these systems, data for this particular compound is absent. researchgate.netnih.gov

Neurotransmitter Transporter Interactions (e.g., DAT, NET, SERT)

No studies were identified that investigated the interaction of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), or serotonin (B10506) transporter (SERT). The presynaptic serotonin transporter is a critical component in regulating serotonergic signaling and is a target for many therapeutic agents. nih.gov However, the affinity of the specified compound for this or other monoamine transporters has not been reported.

Enzyme Inhibition or Activation Assays (e.g., MAO, DPP-4)

While various pyrazole-containing molecules have been investigated as inhibitors of enzymes like monoamine oxidase (MAO) and dipeptidyl peptidase-4 (DPP-4), there is no published data on the inhibitory or activating potential of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine against these specific enzymes. nih.govmdpi.commdpi.com For instance, other sulfonamide derivatives containing different heterocyclic rings have been shown to inhibit MAO isoforms. mdpi.com Similarly, a range of pyrazole derivatives have been designed and synthesized to target DPP-4 for the management of type 2 diabetes. mdpi.comnih.gov Without direct experimental assays, the activity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine remains uncharacterized.

In Vitro Functional Pharmacology and Signaling Pathway Elucidation

Detailed in vitro functional studies to determine the pharmacological activity and impact on signaling pathways for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine are not available in the reviewed literature.

Agonist, Antagonist, and Modulatory Activity in Cell-Based Assays

No cell-based assay results have been published that would characterize 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine as an agonist, antagonist, or modulator of any specific biological target. Studies on different pyrazole-based compounds have shown a variety of activities, such as antagonism at adenosine (B11128) receptors, but this cannot be attributed to the compound . nih.gov

Second Messenger Modulation (e.g., cAMP, Calcium Flux)

There is a lack of information regarding the effects of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-2-amine on second messenger systems like cyclic adenosine monophosphate (cAMP) or calcium flux. Research has demonstrated that certain pyrazole sulfonamide derivatives can act as T-type calcium channel blockers, thereby modulating calcium influx, but this is specific to the studied compounds and not the subject of this article. nih.gov

Receptor Internalization and Desensitization Studies

Currently, there is a lack of publicly available scientific literature detailing specific studies on the receptor internalization and desensitization profiles of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine. Preclinical investigations into how this compound affects the trafficking and signaling attenuation of its target receptors have not been reported. Such studies would be crucial to understanding its potential for inducing tolerance or tachyphylaxis with repeated exposure.

Structure-Activity Relationship (SAR) Studies of this compound Analogs

Detailed structure-activity relationship (SAR) studies specifically focused on this compound and its close analogs are not extensively documented in the available scientific literature. However, general principles from related classes of pyrazole-containing psychoactive compounds can offer some predictive insights into how structural modifications might influence biological activity. The pyrazole ring is recognized as a versatile scaffold in medicinal chemistry, and its substitution patterns are known to significantly impact the pharmacological properties of the resulting compounds.

Influence of Pyrazole Substitutions on Biological Activity

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. For the specific compound this compound, the three methyl groups on the pyrazole ring are expected to significantly influence its pharmacological profile compared to an unsubstituted pyrazole analog. Generally, N-methylation on the pyrazole ring can affect the molecule's ability to act as a hydrogen bond donor, which can be critical for receptor interactions. The methyl groups at the 3 and 5 positions of the pyrazole ring will also impact the molecule's steric and electronic properties, which can modulate binding affinity and selectivity for various receptors and transporters.

Table 1: Postulated Influence of Pyrazole Methylation on Biological Activity

| Substitution Position | Potential Impact on Biological Activity |

| N1-methyl | May alter hydrogen bonding capacity and metabolic stability. |

| C3-methyl | Can influence steric interactions within the receptor binding pocket. |

| C5-methyl | May affect the overall electronic distribution and lipophilicity of the molecule. |

Impact of Amine Side Chain Variations on Receptor Selectivity

Variations in the amine side chain of amphetamine-like molecules are a well-established determinant of their selectivity for different monoamine transporters (dopamine, norepinephrine, and serotonin transporters). While specific data for this compound is unavailable, it can be hypothesized that modifications to its propan-2-amine side chain would alter its receptor and transporter selectivity profile. For instance, increasing the length of the alkyl chain or adding substituents to the amine could shift its activity towards or away from specific monoamine transporters.

Stereochemical Requirements for Optimal Biological Engagement

The stereochemistry of the α-methyl group on the propan-2-amine side chain is a critical factor for the biological activity of many psychoactive compounds. In the case of amphetamine and its analogs, the (S)-enantiomer is typically more potent than the (R)-enantiomer. It is highly probable that this compound also exhibits stereoselectivity in its interactions with biological targets. The specific stereochemical requirements for optimal engagement would need to be determined through empirical testing of the individual enantiomers.

In Vitro/Ex Vivo Pharmacological Efficacy in Relevant Cellular and Tissue Models

There is a notable absence of published in vitro or ex vivo studies examining the pharmacological efficacy of this compound in cellular or tissue models.

Neurochemical Modulations in Synaptosomal Preparations

Specific studies on the effects of this compound on neurochemical processes in synaptosomal preparations have not been reported. Research on related pyrazole-containing compounds suggests potential interactions with the monoaminergic system. For example, some pyrazole derivatives have been investigated for their effects on dopamine uptake in rat brain synaptosomes. Compounds with structural similarities to amphetamine are known to act as monoamine transporter substrates, leading to neurotransmitter release. It is plausible that this compound could modulate monoamine uptake or release, but this remains to be experimentally verified.

Electrophysiological Effects in Isolated Neuronal Circuits

No studies were identified that investigated the effects of this compound on the electrical properties of neurons in isolated circuits. Research in this area would typically involve techniques such as patch-clamp electrophysiology to measure changes in ion channel currents, membrane potential, and action potential firing in response to the compound.

Functional Responses in Isolated Organ Bath Preparations

There is no available data from isolated organ bath studies examining the functional responses to this compound. Such experiments are crucial for determining a compound's effect on smooth muscle contraction and relaxation in various tissues, providing insights into its potential receptor interactions and physiological effects.

In Vivo Pharmacological Effects in Non-human Animal Models

Information regarding the in vivo pharmacological effects of this compound in non-human animal models is not present in the available literature. This includes assessments of its behavioral, physiological, and potential therapeutic effects.

Behavioral Effects (e.g., Locomotor Activity, Stereotypy, Exploration)

No studies were found that characterized the behavioral profile of this compound in animal models. Behavioral pharmacology studies would be necessary to understand its impact on spontaneous locomotor activity, exploratory behavior, and the induction of stereotyped behaviors.

Modulation of Physiological Parameters (e.g., Cardiovascular, Respiratory)

The effects of this compound on key physiological parameters such as cardiovascular and respiratory function have not been reported. In vivo studies are required to assess its impact on heart rate, blood pressure, and respiratory rate in animal models.

Effects in Animal Models of Neurological or Psychiatric Conditions (e.g., pain, depression, anxiety models)

There is no published research on the efficacy of this compound in established animal models of neurological or psychiatric disorders. Such studies would be essential to explore its potential therapeutic applications for conditions like chronic pain, depression, or anxiety.

Metabolism and Pharmacokinetics of 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine Pre Clinical, Non Human Focus

In Vitro Metabolic Stability and Metabolite Identification

The initial stages of pre-clinical drug development involve a thorough assessment of a compound's metabolic stability. These studies are crucial for predicting its in vivo half-life and clearance, providing foundational data for further studies. For 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine, this process would typically involve a series of in vitro assays.

The metabolic stability of this compound would be primarily evaluated using liver microsomes and hepatocytes from various species (e.g., mouse, rat, dog, and human). nih.govbioivt.comevotec.com These in vitro systems contain the key drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for the majority of phase I metabolic reactions. nih.govevotec.com

The compound would be incubated with these preparations, and its disappearance over time would be monitored. This data allows for the calculation of key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). A hypothetical representation of such data is presented in Table 1.

| Species | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | 25 | 27.7 |

| Rat | 45 | 15.4 |

| Dog | 60 | 11.6 |

| Human | 75 | 9.2 |

| This table is a hypothetical representation of potential data for illustrative purposes. |

Following the stability assays, the identification of the major metabolites of this compound is a critical step. This is typically achieved by analyzing the incubation mixtures from the microsomal and hepatocyte studies using high-performance liquid chromatography coupled with mass spectrometry (LC-MS). This powerful analytical technique allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns.

The primary metabolic pathways for a compound like this compound would likely involve N-dealkylation, hydroxylation of the pyrazole (B372694) ring or the propyl chain, and subsequent phase II conjugation reactions. The structural elucidation of these metabolites is essential for understanding the compound's clearance pathways and identifying any potentially active or reactive metabolites.

Enzyme Induction/Inhibition Potential (e.g., Cytochrome P450 Enzymes)

A key aspect of pre-clinical profiling is to assess the potential of a new chemical entity to cause drug-drug interactions (DDIs). nih.gov This is often mediated through the induction or inhibition of drug-metabolizing enzymes, with a primary focus on the cytochrome P450 family. nih.govnih.gov

To evaluate the inhibitory potential of this compound, in vitro assays are conducted using a panel of human recombinant CYP enzymes (e.g., CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4). The compound would be co-incubated with known substrates for each of these enzymes, and its ability to inhibit the metabolism of these substrates would be measured.

The data generated from these experiments would be used to determine the half-maximal inhibitory concentration (IC50) for each enzyme. A lower IC50 value indicates a more potent inhibitor. A hypothetical summary of such findings is shown in Table 2.

| CYP Isoform | IC50 (µM) |

| CYP1A2 | > 100 |

| CYP2B6 | 75.2 |

| CYP2C8 | 89.1 |

| CYP2C9 | 55.4 |

| CYP2C19 | 42.8 |

| CYP2D6 | 15.3 |

| CYP3A4 | > 100 |

| This table is a hypothetical representation of potential data for illustrative purposes. |

The IC50 values obtained from the in vitro inhibition studies are crucial for predicting the likelihood of clinically significant drug-drug interactions. nih.gov These values, in conjunction with anticipated clinical exposure levels, are used in risk assessment models. If the compound shows potent inhibition of a major CYP isoform, further investigation into the mechanism of inhibition (e.g., competitive, non-competitive, or mechanism-based) would be warranted.

Transport Studies in Cellular Models (e.g., Efflux and Uptake Transporters)

In addition to metabolism, the movement of a drug across cellular membranes, mediated by uptake and efflux transporters, is a critical determinant of its pharmacokinetic profile. To investigate the interaction of this compound with key drug transporters, cellular models are employed.

These studies typically utilize cell lines that overexpress specific transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) for efflux, and Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs) for uptake. By comparing the transport of the compound in these specialized cell lines to control cells, it is possible to determine if it is a substrate or an inhibitor of these transporters. This information is vital for predicting its absorption, distribution, and potential for transporter-mediated drug interactions.

In Vivo Pharmacokinetic Profiling in Animal Models (e.g., Rodents)

In vivo pharmacokinetic studies in animal models, most commonly rodents such as mice and rats, are fundamental to understanding how a potential drug is handled by a living organism. enamine.netintonationresearchlabs.com These studies are crucial for bridging the gap between in vitro assays and clinical trials in humans.

Absorption, Distribution, and Excretion (ADME) Characterization

ADME studies are designed to provide a quantitative understanding of a compound's journey through the body. criver.com Typically, a radiolabeled version of the test compound is administered to animals to trace its path. criver.comwuxiapptec.com

Absorption: This phase investigates how the compound is taken up into the bloodstream. Key parameters determined include the rate and extent of absorption following various routes of administration, such as oral (PO) and intravenous (IV). enamine.netintonationresearchlabs.com

Distribution: Once absorbed, a compound distributes throughout the body. Studies would measure the concentration of this compound in various tissues and fluids to understand its biodistribution. enamine.netintonationresearchlabs.com

Metabolism: This refers to the chemical modification of the compound by the body, primarily by enzymes in the liver. Identifying the resulting metabolites is a critical step. umich.edu

Excretion: This final stage determines how the compound and its metabolites are eliminated from the body, typically via urine, feces, or bile. enamine.netcriver.com Mass balance studies aim to account for the total administered dose. criver.com

A hypothetical ADME summary for a compound like this compound in rats might look like the following:

| Parameter | Route of Administration | Value |

| Bioavailability | Oral (PO) | Data not available |

| Time to Maximum Concentration (Tmax) | Oral (PO) | Data not available |

| Maximum Concentration (Cmax) | Oral (PO) | Data not available |

| Half-life (t½) | Intravenous (IV) | Data not available |

| Volume of Distribution (Vd) | Intravenous (IV) | Data not available |

| Clearance (CL) | Intravenous (IV) | Data not available |

| Primary Route of Excretion | - | Data not available |

Tissue Distribution and Blood-Brain Barrier Penetration

Understanding where a compound accumulates in the body is vital. intonationresearchlabs.com For compounds intended to act on the central nervous system (CNS), penetration of the blood-brain barrier (BBB) is a critical factor. nih.govnih.gov The BBB is a highly selective barrier that protects the brain from harmful substances. nih.govmdpi.com

Quantitative whole-body autoradiography (QWBA) is a technique used to visualize and quantify the distribution of a radiolabeled compound throughout the entire body of an animal over time. wuxiapptec.com This would reveal if this compound has a propensity to accumulate in specific organs or tissues and whether it crosses the BBB.

A hypothetical tissue distribution profile in rodents could be presented as follows:

| Tissue | Concentration Relative to Blood |

| Brain | Data not available |

| Liver | Data not available |

| Kidney | Data not available |

| Lung | Data not available |

| Heart | Data not available |

| Spleen | Data not available |

Plasma Protein Binding Characteristics

The extent to which a compound binds to proteins in the blood plasma can significantly influence its distribution and availability to reach its target site. nih.govsigmaaldrich.comctfassets.net It is generally the unbound, or "free," fraction of a drug that is pharmacologically active. sigmaaldrich.comsigmaaldrich.comnih.gov High plasma protein binding can reduce the amount of free drug available, potentially affecting its efficacy and clearance. nih.govctfassets.net

Common methods to determine plasma protein binding include equilibrium dialysis and ultrafiltration. umich.edusigmaaldrich.com The binding of basic drugs is often associated with alpha-1-acid glycoprotein (AAG) in addition to albumin. sigmaaldrich.comnih.gov

A table summarizing potential plasma protein binding characteristics might include:

| Species | Percent Bound (%) | Major Binding Protein(s) |

| Mouse | Data not available | Data not available |

| Rat | Data not available | Data not available |

| Dog | Data not available | Data not available |

| Human | Data not available | Data not available |

In Silico Prediction of Metabolic Pathways and Pharmacokinetic Parameters

In the early stages of drug discovery, computational or in silico models are valuable tools for predicting the ADME and toxicological (ADMET) properties of compounds. nih.govnih.govresearchgate.net These models use the chemical structure of a molecule to forecast its pharmacokinetic behavior, helping to prioritize candidates for further testing. nih.gov

For this compound, in silico tools could predict its likely metabolic fate. This would involve identifying which cytochrome P450 (CYP) enzymes are most likely to metabolize the compound. nih.govnews-medical.net Predictions might also be made about its absorption, distribution, and potential to be a substrate for various drug transporters. nih.govfrontiersin.org

A summary of in silico predictions could be presented in the following format:

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | Data not available |

| Blood-Brain Barrier Penetration | Data not available |

| CYP450 2D6 Substrate | Data not available |

| CYP450 3A4 Substrate | Data not available |

| P-glycoprotein Substrate | Data not available |

| Aqueous Solubility | Data not available |

| Plasma Protein Binding | Data not available |

Advanced Analytical Method Development for 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine in Research Applications

Development of Highly Sensitive and Selective Quantification Methods in Complex Matrices

The ability to accurately measure trace amounts of 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine in complex biological or environmental samples is paramount for pharmacology and toxicology studies. This requires the development of highly sensitive and selective analytical methods.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation

LC-MS/MS is the gold standard for quantifying low-level analytes in complex matrices due to its exceptional sensitivity and selectivity. A method for this compound would be developed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Given the basic nature of the amine group, reversed-phase chromatography on a C18 column with an acidic mobile phase (e.g., water and acetonitrile with 0.1% formic acid) would likely provide good peak shape and retention. For small, polar molecules like pyrazole (B372694) derivatives, which can be challenging to retain, the use of ion-pair reagents may be explored to improve retention and separation from the matrix. nih.govacs.org The validation of such a method would adhere to stringent international guidelines and would include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Table 1: Hypothetical LC-MS/MS Method Validation Parameters

| Parameter | Specification | Hypothetical Result |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.998 |

| Accuracy (% Recovery) | 85-115% | 92.5% - 108.2% |

| Precision (% RSD) | ≤ 15% | Intra-day: 4.5%, Inter-day: 7.8% |

| Lower LOQ (LLOQ) | Signal-to-Noise ≥ 10 | 0.1 ng/mL |

| Specificity | No interference at analyte retention time | Pass |

This interactive table contains hypothetical data representative of a typical LC-MS/MS method validation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS would be particularly useful for identifying volatile impurities from the synthesis process or for analyzing the compound if it is sufficiently thermally stable. The fragmentation patterns of pyrazole rings in mass spectrometry are well-studied and can provide structural confirmation. researchgate.net Analysis of isomers is also a key application of GC-MS in pyrazole chemistry. nih.gov

A typical method would involve injection onto a capillary column (e.g., a DB-5ms) with a temperature gradient to separate analytes based on their boiling points and polarity. The mass spectrometer would be operated in electron ionization (EI) mode to generate reproducible fragmentation patterns for library matching and structural elucidation.

Table 2: Representative GC-MS Operating Conditions

| Parameter | Setting |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | 60 °C (1 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

This interactive table outlines typical parameters for a GC-MS analysis of a pyrazole derivative.

Chiral Analytical Methods for Enantiomeric Analysis

As this compound possesses a stereocenter at the second carbon of the propane chain, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical, as they may exhibit different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC)

Chiral HPLC and SFC are the predominant techniques for enantiomeric separation. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly effective for a wide range of racemic compounds, including pyrazole derivatives. acs.orgchromatographyonline.com Supercritical Fluid Chromatography (SFC) is often considered a more efficient and "greener" alternative to HPLC, offering faster separations and reduced solvent consumption. acs.org

A method development strategy would involve screening various polysaccharide-based columns (e.g., Chiralpak series) with different mobile phases in both normal-phase (e.g., hexane/isopropanol) and polar organic modes to achieve baseline separation of the enantiomers.

Table 3: Example Chiral SFC Method for Enantiomeric Resolution

| Parameter | Condition |

|---|---|

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Supercritical CO₂ / Methanol (70:30) |

| Flow Rate | 3.0 mL/min |

| Back Pressure | 150 bar |

| Column Temperature | 40 °C |

| Detection | UV at 220 nm |

This interactive table presents a hypothetical but typical set of conditions for a chiral SFC separation.

Capillary Electrophoresis (CE) for Enantiomeric Separation

Capillary electrophoresis is a high-efficiency separation technique that requires minimal sample and solvent. For chiral separations of amines, CE is particularly effective when a chiral selector is added to the background electrolyte. nih.gov Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE, offering a versatile platform for resolving a wide array of enantiomers. nih.gov The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral selector in the electric field.

A potential CE method would involve using a sulfated β-cyclodextrin as a chiral selector in a low pH buffer to ensure the amine is protonated. This approach has proven successful for resolving a large number of amine-containing analytes.

Table 4: Illustrative Capillary Electrophoresis Conditions for Chiral Separation

| Parameter | Condition |

|---|---|

| Capillary | Fused Silica, 50 µm ID, 60 cm total length |

| Background Electrolyte | 50 mM Phosphate buffer (pH 2.5) |

| Chiral Selector | 15 mM Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin |

| Voltage | 25 kV |

| Temperature | 25 °C |

This interactive table shows representative parameters for a chiral capillary electrophoresis method.

Impurity Profiling and Quantitative Determination in Synthetic Batches

Ensuring the purity of a synthetic compound is essential for its use in research. Impurity profiling involves the identification and quantification of any synthesis-related impurities, such as unreacted starting materials, intermediates, byproducts, and isomers. A combination of the analytical techniques described above would be employed for a comprehensive impurity profile.

LC-MS/MS would be used to detect and quantify non-volatile or thermally labile impurities, while GC-MS would target volatile residuals. The synthesis of pyrazoles can often lead to the formation of regioisomers, which can be separated and identified using chromatographic techniques coupled with mass spectrometry. researchgate.net A thorough investigation would characterize any impurity present at a significant level (e.g., >0.1%).

Table 5: Potential Impurities and Corresponding Analytical Methods

| Potential Impurity | Chemical Name | Rationale | Proposed Analytical Method |

|---|---|---|---|

| Starting Material | e.g., 4-hydrazinyl-1,3,5-trimethyl-1H-pyrazole | Unreacted precursor | LC-MS/MS |

| Isomeric Impurity | 1-(trimethyl-1H-pyrazol-3-yl)propan-2-amine | Alternative reaction pathway | GC-MS or Chiral HPLC |

| Byproduct | e.g., Dimerization product | Side reaction during synthesis | LC-MS/MS |

This interactive table lists potential impurities and the appropriate analytical techniques for their detection.

Identification of Process-Related Impurities and Degradation Products

The synthesis of specialty chemicals such as this compound involves multi-step processes where the potential for the formation of process-related impurities is significant. A thorough understanding of the synthetic route is crucial for identifying these impurities. The synthesis of pyrazole derivatives often involves cyclocondensation reactions, which can lead to the formation of regioisomers and other side-products. Similarly, the introduction of the propan-2-amine side chain, potentially through reductive amination, may result in the formation of secondary and tertiary amines as byproducts.

Degradation of amine-containing compounds can occur through oxidative or thermal pathways, leading to a variety of degradation products. For primary amines, oxidative degradation can result in the formation of imines, aldehydes, and carboxylic acids. Thermal degradation, particularly in the presence of residual catalysts or acidic/basic conditions, can lead to the formation of oligomeric and polymeric impurities.

To ensure the quality and purity of this compound, a systematic study to identify and characterize potential impurities is essential. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful techniques for the detection and structural elucidation of these impurities.

Table 1: Potential Process-Related Impurities and Degradation Products of this compound (Illustrative Data)

| Impurity Name | Potential Source | Analytical Detection Method |

| 1-(trimethyl-1H-pyrazol-3-yl)propan-2-amine | Regioisomer from pyrazole synthesis | HPLC-MS, NMR |

| N-[1-(trimethyl-1H-pyrazol-4-yl)propan-2-yl]-1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine | Over-alkylation during amination | LC-MS |

| 1-(trimethyl-1H-pyrazol-4-yl)propan-2-one | Incomplete reductive amination | GC-MS, HPLC |

| 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde | Oxidative degradation | HPLC-UV, LC-MS |

| 1-(trimethyl-1H-pyrazol-4-yl)acetic acid | Oxidative degradation | IC, LC-MS |

Note: The data presented in this table is illustrative and based on general principles of organic synthesis and degradation pathways for similar compounds. Actual impurities would need to be confirmed through rigorous experimental studies.

Development of Reference Standards for Impurity Control

The accurate quantification and control of impurities in pharmaceutical and research chemicals are heavily reliant on the availability of high-purity reference standards. pharmacy.bizknorspharma.compharmiweb.com These standards are essential for method validation, calibration of analytical instruments, and routine quality control testing. knorspharma.compharmiweb.com The development of reference standards for the identified process-related impurities and degradation products of this compound is a critical step in ensuring its quality.

The process of developing a reference standard involves several key stages:

Synthesis and Isolation: The target impurity is either synthesized through a dedicated route or isolated from bulk batches of the main compound using preparative chromatography.

Purification: The isolated or synthesized impurity is purified to a high degree, typically >99.5%, using techniques such as recrystallization or preparative HPLC.

Characterization and Certification: The purified impurity is extensively characterized to confirm its identity and purity. This involves a battery of analytical techniques, including NMR (¹H, ¹³C), MS, elemental analysis, and thermal analysis (DSC, TGA). The purity is typically determined by a mass balance approach, accounting for volatile and non-volatile impurities, water content, and residual solvents.

Table 2: Characterization Data for a Hypothetical Reference Standard of 1-(trimethyl-1H-pyrazol-3-yl)propan-2-amine (Illustrative Data)

| Analytical Technique | Specification | Result |

| HPLC Purity | ≥ 99.5% | 99.8% |

| ¹H NMR | Conforms to structure | Conforms |

| Mass Spectrometry (m/z) | [M+H]⁺ = 182.1863 | 182.1865 |

| Water Content (Karl Fischer) | ≤ 0.5% | 0.2% |

| Residual Solvents (GC-HS) | ≤ 0.1% | < 0.05% |

| Assay (by Titration) | 99.0% - 101.0% | 99.7% |

Note: The data in this table is for illustrative purposes to demonstrate the typical characterization of a reference standard.

Development of Robust Methods for In Situ Reaction Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials and processes to ensure final product quality. The implementation of PAT for the synthesis of this compound can lead to improved process understanding, enhanced control, and consistent product quality.

In-situ reaction monitoring is a key component of PAT, providing real-time information about the progress of a chemical reaction. Spectroscopic techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy are well-suited for in-situ monitoring as they can provide information about the concentration of reactants, intermediates, and products without the need for sampling.

For the synthesis of this compound, in-situ FTIR could be employed to monitor the key reaction steps. For instance, in a reductive amination step, the disappearance of the ketone carbonyl stretch and the appearance of the amine N-H bending vibrations can be tracked in real-time. This allows for precise determination of the reaction endpoint, preventing over- or under-reaction and minimizing the formation of impurities.

The data generated from in-situ monitoring can be used to develop robust process models that correlate process parameters (e.g., temperature, pressure, reactant concentration) with critical quality attributes (e.g., purity, yield). This enables a more controlled and reproducible manufacturing process.

Table 3: Application of PAT for the Synthesis of this compound (Illustrative)

| Process Step | Critical Parameter to Monitor | PAT Tool | Benefits |

| Pyrazole formation | Disappearance of starting materials, formation of pyrazole ring | In-situ FTIR/Raman | Real-time reaction kinetics, endpoint determination |

| Reductive amination | Conversion of ketone to amine | In-situ FTIR | Monitoring of intermediate imine, endpoint determination, impurity minimization |

| Crystallization | Supersaturation, crystal size distribution | Focused Beam Reflectance Measurement (FBRM), Particle Vision and Measurement (PVM) | Control of crystal morphology, improved filtration and drying |

| Final Product Drying | Residual solvent content | Near-Infrared (NIR) Spectroscopy | Real-time monitoring, optimization of drying time |

Note: The applications described in this table are illustrative and would require experimental validation for the specific synthesis of this compound.

Future Directions and Unexplored Research Avenues for 1 Trimethyl 1h Pyrazol 4 Yl Propan 2 Amine

Investigation of Novel or Unconventional Biological Targets

The pyrazole (B372694) scaffold is known to interact with a wide array of biological targets, suggesting that 1-(trimethyl-1H-pyrazol-4-yl)propan-2-amine could be investigated for its activity at both well-established and novel molecular sites. Pyrazole derivatives have shown activity as inhibitors of enzymes such as kinases (e.g., CDK, BTK), tubulin, and EGFR, and have also been found to interact with DNA. nih.gov

Future research could focus on less conventional targets within the central nervous system. Given the structural similarities to known psychoactive compounds, exploring its interaction with a range of G-protein coupled receptors (GPCRs), ion channels, and neurotransmitter transporters would be a logical step. Furthermore, the potential neuroprotective effects of pyrazole derivatives suggest that enzymes and pathways implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and mediators of amyloid-beta plaque formation, could be promising targets. researchgate.net

Table 1: Potential Biological Targets for Pyrazole Derivatives

| Target Class | Specific Examples | Potential Therapeutic Area |

|---|---|---|

| Enzymes | Kinases (CDK, BTK), Tubulin, EGFR, AChE, BChE | Oncology, Neurology |

| Receptors | G-Protein Coupled Receptors (GPCRs) | Various CNS Disorders |

| Ion Channels | Voltage-gated and ligand-gated ion channels | Neurology, Cardiology |

| Transporters | Neurotransmitter Transporters (e.g., for dopamine (B1211576), serotonin) | Psychiatry |

Design and Synthesis of Advanced Chemical Probes and Tools for Biological Systems

The adaptable chemistry of the pyrazole ring makes it an excellent scaffold for the development of chemical probes to study biological systems. ias.ac.in Pyrazole derivatives have been successfully functionalized to create fluorescent probes for bioimaging applications, capable of detecting specific ions and molecules within living cells. nih.govrsc.orgglobethesis.com

For this compound, future work could involve the strategic incorporation of fluorophores or other reporter groups to generate novel chemical tools. For instance, derivatization of the amine group or the pyrazole ring with a fluorescent moiety could yield probes for visualizing specific receptors or enzymes in real-time. The synthesis of such probes would likely leverage the versatile synthetic routes available for pyrazole compounds, allowing for fine-tuning of their photophysical and biological properties. nih.govrsc.org

Table 2: Examples of Pyrazole-Based Chemical Probes

| Probe Type | Target Analyte | Application |

|---|---|---|

| Fluorescent Probe | Metal Cations (e.g., Al³⁺, Cu²⁺, Zn²⁺) | Bioimaging, Environmental Sensing |